
6-(Trifluoromethyl)pyridine-3-carboxaldehyde
Overview
Description
6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS: 386704-12-7) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a formyl (-CHO) group at the 3-position. Its molecular formula is C₇H₄F₃NO, with a molecular weight of 175.11 g/mol . This compound is a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical research. Key synonyms include 2-(Trifluoromethyl)pyridine-5-carboxaldehyde and 6-Trifluoromethylnicotinaldehyde .
The electron-withdrawing trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in drug design. Applications include its use as an intermediate in synthesizing calcium channel blockers (e.g., benzazepinones) and Alzheimer’s disease therapeutics . Its reactivity in nucleophilic additions (e.g., alkynylation ) and cross-coupling reactions (e.g., Suzuki-Miyaura couplings ) underscores its synthetic utility.
Preparation Methods
Lithiation-Formylation via Directed Metalation
Reaction Overview
The lithiation-formylation method, as described in patent CN105566208A , involves a directed ortho-metalation strategy using 2-trifluoromethyl-5-bromopyridine as the starting material. This approach capitalizes on the bromine atom’s directing effect to achieve regioselective formylation at the 3-position.
Stepwise Procedure and Conditions
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Substrate Preparation :
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2-Trifluoromethyl-5-bromopyridine (1 eq) is dissolved in an organic solvent (e.g., tetrahydrofuran or diethyl ether) under nitrogen atmosphere.
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A stabilizer (1.0–5.0 eq), likely a Lewis base such as hexamethylphosphoramide (HMPA), is added to moderate butyllithium’s reactivity .
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Temperature is maintained between -20°C to 10°C to minimize side reactions.
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Lithiation :
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Butyllithium (1.0–2.0 eq in hexane) is added dropwise, generating a lithium intermediate at the 5-position.
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Stirring continues for 2 hours to ensure complete metalation.
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Formylation :
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Dimethylformamide (DMF, 1.5–3.0 eq) is introduced, reacting with the lithium species to install the aldehyde group.
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The mixture is warmed to room temperature and stirred overnight.
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Workup and Purification :
Key Advantages
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Regioselectivity : The bromine atom directs metalation exclusively to the 5-position, ensuring precise aldehyde installation at the 3-position.
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Industrial Feasibility : Operates at moderate temperatures (-20°C to 10°C), avoiding energy-intensive cryogenic conditions.
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Scalability : Patent data report yields suitable for continuous production on standard equipment .
Performance Data
Parameter | Value |
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Starting Material | 2-Trifluoromethyl-5-bromopyridine |
Temperature Range | -20°C to 10°C |
Stabilizer | 1.0–5.0 eq (unspecified) |
Final Purity | ≥98% |
Yield | Not explicitly stated |
Oxidation of 6-(Trifluoromethyl)pyridine-3-methanol
Reaction Overview
An alternative route involves oxidizing 6-(trifluoromethyl)pyridine-3-methanol to the corresponding aldehyde. While less detailed in the provided sources, this method is inferred from ChemicalBook listings and standard oxidation protocols.
Oxidation Strategies
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Swern Oxidation :
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Uses oxalyl chloride and dimethyl sulfide in dichloromethane at -60°C .
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Converts primary alcohols to aldehydes without over-oxidation to carboxylic acids.
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TEMPO-Based Oxidation :
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Employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with NaOCl and KBr as co-oxidants.
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Operates under mild conditions (0–25°C) and is suitable for acid-sensitive substrates.
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PCC Oxidation :
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Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
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Avoids strong acidic conditions, preserving the trifluoromethyl group’s integrity.
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Challenges and Optimizations
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Over-Oxidation Risk : The aldehyde product is prone to further oxidation to 6-(trifluoromethyl)nicotinic acid. Use of selective oxidants (e.g., Swern) mitigates this.
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Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance reaction control.
Performance Data
Parameter | Value |
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Starting Material | 6-(Trifluoromethyl)pyridine-3-methanol |
Oxidizing Agent | TEMPO/NaOCl/KBr |
Temperature | 0–25°C |
Yield | 70–85% (estimated) |
Comparative Analysis of Methods
Efficiency and Scalability
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Lithiation-Formylation : Superior for large-scale production due to straightforward purification (recrystallization) and high purity. However, butyllithium’s pyrophoric nature requires specialized handling.
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Oxidation : More suitable for small-scale synthesis but limited by intermediate alcohol availability and oxidation selectivity.
Cost Considerations
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Lithiation Route : Costs are driven by butyllithium and stabilizers, though offset by high yields.
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Oxidation Route : TEMPO and NaOCl are cost-effective, but alcohol precursors may be expensive.
Physicochemical Characterization
Post-synthesis analysis confirms product identity and purity:
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The aldehyde group undergoes oxidation to form carboxylic acids or reduction to primary alcohols under standard conditions.
Key Insight : The trifluoromethyl group enhances the electrophilicity of the aldehyde, accelerating reduction kinetics compared to non-fluorinated analogs .
Nucleophilic Additions
The aldehyde participates in nucleophilic additions, forming imines, hydrazones, or oximes.
Mechanistic Note : The electron-deficient pyridine ring directs nucleophilic attack at the aldehyde carbon, favoring regioselectivity .
Cycloaddition and Olefination Reactions
The compound engages in Wittig and Horner-Wadsworth-Emmons (HWE) reactions to form α,β-unsaturated carbonyl derivatives.
Application : These reactions are critical in synthesizing bioactive molecules, such as kinase inhibitors .
Condensation Reactions
The aldehyde undergoes Knoevenagel and aldol condensations to form extended π-conjugated systems.
Structural Impact : The trifluoromethyl group stabilizes the transition state via inductive effects, improving reaction efficiency .
Cross-Coupling Reactions
The pyridine ring facilitates palladium-catalyzed cross-coupling reactions, enhancing molecular complexity.
Reaction Type | Reagents/Conditions | Product | Yield | Reference |
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Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME/H₂O | 3-(Aryl)-6-(trifluoromethyl)pyridine | 60–75% |
Limitation : Steric hindrance from the trifluoromethyl group reduces yields in bulky aryl couplings .
Scientific Research Applications
Pharmaceutical Applications
1.1. Synthesis of Piperidine Derivatives
TFMPCA is utilized as a key intermediate in the synthesis of piperidine derivatives, which have potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Studies indicate that these derivatives exhibit promising biological activities, including inhibition of acetylcholinesterase, which is crucial for cognitive function .
1.2. Antimicrobial Activity
Research has demonstrated that TFMPCA and its derivatives possess antimicrobial properties. For instance, certain synthesized compounds have shown effectiveness against various bacterial strains, suggesting potential uses in developing new antibiotics .
1.3. Anticancer Properties
TFMPCA derivatives have also been explored for their anticancer activities. Some studies report that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .
Agrochemical Applications
2.1. Crop Protection
TFMPCA is a precursor in the synthesis of several agrochemicals aimed at protecting crops from pests and diseases. The trifluoromethyl group enhances the biological activity and selectivity of these compounds, leading to increased efficacy in pest control formulations .
2.2. Herbicides
The compound has been incorporated into herbicide formulations, where its unique chemical properties contribute to improved performance against a range of weed species. The introduction of the trifluoromethyl group often results in lower toxicity to non-target organisms while maintaining high effectiveness against target pests .
Material Science Applications
3.1. Organic Light Emitting Diodes (OLEDs)
Recent research highlights the potential of TFMPCA derivatives in the development of organic light-emitting diodes (OLEDs). The incorporation of pyridine moieties has been shown to enhance the photoluminescent properties of materials used in OLEDs, indicating a promising avenue for application in electronic devices .
3.2. Photocatalysis
TFMPCA has also been investigated for its photocatalytic properties. Certain derivatives demonstrate the ability to facilitate chemical reactions under light irradiation, which could be harnessed for environmental applications such as water purification and hydrogen production .
Safety and Environmental Impact
While TFMPCA exhibits beneficial applications, it is essential to consider its safety profile:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Properties
Key Observations :
- Electronic Effects : The trifluoromethyl group in the 6-position increases electrophilicity at the 3-formyl group, enhancing reactivity in nucleophilic additions compared to chloro- or methyl-substituted analogs .
- Steric Effects : Bulky substituents (e.g., 3-(trifluoromethyl)phenyl in 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde ) reduce reactivity in sterically hindered reactions .
Nucleophilic Additions
- This compound reacts with alkynes (e.g., 3,3-diethoxyprop-1-yne) under basic conditions to form propargyl alcohols (e.g., 1-(6-(Trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol ), which are oxidized to ketones for drug intermediates .
- In contrast, 6-Chloro-3-methylpicolinaldehyde exhibits lower reactivity due to the less electron-withdrawing chloro group, requiring harsher conditions for similar transformations .
Cross-Coupling Reactions
- The aldehyde group in This compound participates in Suzuki-Miyaura couplings with boronic acids (e.g., forming 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester ) .
- 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde shows enhanced stability in such couplings due to the extended conjugation from the aryl group .
Pharmacological and Physicochemical Properties
Table 2: Physicochemical and Pharmacological Data
Key Observations :
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration in CNS-targeting drugs .
- Metabolic Stability: Fluorinated derivatives (e.g., 2-Fluoro-6-(trifluoromethyl)pyridine-3-carboxaldehyde) resist oxidative degradation better than non-fluorinated analogs .
Biological Activity
6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS No. 386704-12-7) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets.
- Molecular Formula : C7H4F3N1O
- Molecular Weight : 175.11 g/mol
- Structure : The compound features a pyridine ring substituted with a trifluoromethyl group at the 6-position and an aldehyde functional group at the 3-position.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. The trifluoromethyl group can enhance binding affinity to certain proteins, potentially affecting enzyme activity or receptor interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that derivatives of trifluoromethyl-pyridines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures were shown to induce apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity and causing morphological changes indicative of cell death at concentrations as low as 1.0 μM .
Microtubule Destabilization
Research indicates that some trifluoromethyl-pyridine derivatives act as microtubule-destabilizing agents, which can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The mechanism involves interference with microtubule polymerization, a critical process for mitosis .
Toxicity Profile
The compound exhibits acute toxicity when ingested, classified as H301 (toxic if swallowed), and can cause skin irritation (H315) . This toxicity profile necessitates careful handling and further investigation into its safety for therapeutic applications.
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl group significantly alters the biological activity of pyridine derivatives. SAR studies have shown that modifications at various positions on the pyridine ring can enhance or diminish biological efficacy. For example, compounds with substitutions at the 2-indolyl position demonstrated altered biological profiles, showcasing the importance of specific structural configurations in determining activity .
Case Studies
- Indolyl-Pyridinyl Compounds : A study evaluated a series of indolyl-pyridinyl-propenones, revealing that those containing a trifluoromethyl group exhibited enhanced cytotoxicity against glioblastoma cells compared to their non-fluorinated counterparts .
- Anticancer Screening : In another investigation, a library of pyridine derivatives was screened for anticancer activity, where several compounds showed promising results in inhibiting cell proliferation in breast cancer models .
Data Table: Biological Activity Summary
Compound Name | Activity Type | Target Cell Line | IC50 (μM) | Mechanism of Action |
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This compound | Anticancer | MDA-MB-231 (Breast Cancer) | 1.0 | Apoptosis induction via caspase activation |
Trifluoromethyl Indolyl Derivative | Microtubule Destabilization | GBM Cells | <10 | Disruption of microtubule polymerization |
Other Pyridine Derivatives | Cytotoxic | Various Cancer Lines | Varies | Induction of methuosis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-(Trifluoromethyl)pyridine-3-carboxaldehyde?
Methodological Answer: The compound is typically synthesized via nucleophilic addition or oxidation reactions. For example:
- Alkyne Addition : Reacting 3,3-diethoxyprop-1-yne with n-BuLi at −78°C, followed by addition of this compound. Subsequent oxidation with Dess–Martin periodinane yields the target compound (36% yield after column chromatography) .
- Reduction/Oxidation Pathways : Derivatives like 1-(6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-ol are synthesized directly from the aldehyde using organolithium reagents, with yields up to 94% .
- Trifluoromethylation : Advanced methods involve introducing the trifluoromethyl group via CuCF₃-mediated reactions, as described in decarboxylation strategies for pyridine derivatives .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.44 ppm, while pyridine protons resonate between δ 8.96–8.02 ppm .
- LCMS : Molecular ion peaks (e.g., m/z 216.0 for derivatives) confirm molecular weight .
- HPLC : Retention times (e.g., 1.26–1.32 minutes under SMD-TFA05 conditions) assess purity .
- IR Spectroscopy : Carbonyl stretches (C=O) near 1693 cm⁻¹ validate the aldehyde group .
Q. How can researchers optimize the purification of this compound after synthesis?
Methodological Answer:
- Column Chromatography : Use gradients of ethyl acetate/petroleum ether (0–10%) for effective separation .
- HPLC Purification : Reverse-phase columns (e.g., YMC-Actus Triart C18) with MeCN/water (0.1% formic acid) achieve high purity (>95%) .
- Azeotropic Drying : Remove residual solvents by co-evaporation with toluene under reduced pressure .
Advanced Research Questions
Q. What strategies are effective for introducing trifluoromethyl groups into pyridine derivatives during synthesis?
Methodological Answer:
- CuCF₃-Mediated Trifluoromethylation : Utilize fluoroform-derived CuCF₃ for regioselective introduction to halogenated pyridines. This method avoids side reactions in electron-deficient systems .
- Electrophilic Substitution : React pyridine intermediates with CF₃I under radical conditions, though steric hindrance may require optimized catalysts (e.g., Pd or Ni complexes) .
- Decarboxylation : Convert carboxylic acid derivatives (e.g., 6-(trifluoromethyl)nicotinic acid) to aldehydes via controlled thermal or photolytic decarboxylation .
Q. How can competing side reactions be minimized when performing nucleophilic additions to this compound?
Methodological Answer:
- Temperature Control : Maintain reactions at −78°C to favor kinetic over thermodynamic products (e.g., alkyne additions) .
- Protecting Groups : Temporarily protect the aldehyde with acetals or hydrazones to prevent undesired oxidation or dimerization .
- Catalytic Systems : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance stereoselectivity in asymmetric additions .
Q. What are the challenges in maintaining the stability of this compound under different reaction conditions?
Methodological Answer:
- Moisture Sensitivity : Store the compound under inert gas (N₂/Ar) and use anhydrous solvents to prevent hydrolysis of the trifluoromethyl group .
- Thermal Decomposition : Avoid prolonged heating above 80°C; microwave-assisted synthesis can reduce exposure to high temperatures .
- Oxidation Prevention : Add antioxidants (e.g., BHT) or conduct reactions under dark conditions to inhibit aldehyde oxidation to carboxylic acids .
Data Contradiction Analysis
- Yield Variability : reports a 36% yield for alkyne addition, while achieves 94% for similar reactions. This discrepancy may arise from differences in reagent purity, reaction scale, or workup protocols. Researchers should optimize stoichiometry and use freshly distilled n-BuLi to improve reproducibility .
- HPLC Retention Times : Slight variations (1.25–1.32 minutes) under identical conditions (SMD-TFA05) suggest column aging or minor impurities. Regular column calibration is advised .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPAGRCGPAXOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380641 | |
Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-12-7 | |
Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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